3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid
CAS No.: 78609-60-6
Cat. No.: VC16051430
Molecular Formula: C15H20N2O6
Molecular Weight: 324.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78609-60-6 |
|---|---|
| Molecular Formula | C15H20N2O6 |
| Molecular Weight | 324.33 g/mol |
| IUPAC Name | 3-hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid |
| Standard InChI | InChI=1S/C15H20N2O6/c1-9(13(19)17-12(10(2)18)14(20)21)16-15(22)23-8-11-6-4-3-5-7-11/h3-7,9-10,12,18H,8H2,1-2H3,(H,16,22)(H,17,19)(H,20,21) |
| Standard InChI Key | ONSJKBWEYSPLAL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)O |
Introduction
Chemical Structure and Functional Attributes
Molecular Architecture
The compound’s structure features a butanoic acid backbone substituted with a hydroxyl group at the third carbon and an amide-linked propanoylamino group at the second carbon. The propanoylamino group is further modified with a phenylmethoxycarbonyl (Cbz) protecting group, which enhances stability during synthetic processes. Key structural elements include:
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Carboxylic Acid Group: Positioned at the terminal carbon, enabling salt formation and hydrogen bonding.
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Hydroxyl Group: At the third carbon, contributing to polarity and reactivity in esterification or glycosylation reactions.
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Cbz-Protected Amine: Provides steric protection for the amine during multi-step syntheses, a common strategy in peptide chemistry .
The stereochemistry of the molecule remains a critical consideration, as the configuration of chiral centers (e.g., at C2 and C3) influences its biological activity and synthetic utility .
Physicochemical Properties
Data from experimental studies reveal the following properties :
| Property | Value |
|---|---|
| Molecular Weight | 324.329 g/mol |
| Density | 1.3 g/cm³ |
| Boiling Point | 625.8°C at 760 mmHg |
| Flash Point | 332.3°C |
| LogP (Partition Coefficient) | 1.03 |
| Polar Surface Area (PSA) | 124.96 Ų |
The relatively high boiling point and density reflect strong intermolecular forces, including hydrogen bonding and dipole interactions, attributable to the hydroxyl and carboxylic acid groups . The LogP value indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media.
Synthesis and Manufacturing
Multi-Step Organic Synthesis
The synthesis of 3-hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid typically involves sequential protection, coupling, and deprotection steps:
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Amino Acid Activation: L-Threonine or a related β-hydroxy amino acid is activated using carbodiimide reagents, forming an acyl intermediate.
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Cbz Protection: The amine group of alanine or serine is protected with benzyloxycarbonyl (Cbz) chloride under basic conditions, yielding (N-Cbz-alanine) .
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Peptide Coupling: The activated amino acid is coupled to the hydroxyl-bearing butanoic acid derivative via amide bond formation, often employing reagents like HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Deprotection: Acidic or catalytic hydrogenation conditions remove the Cbz group if required for downstream applications.
Chromatographic techniques, such as reverse-phase HPLC, are critical for purifying intermediates and isolating the final product in >95% purity.
Reaction Optimization
Key parameters influencing yield and selectivity include:
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Temperature: Maintained between 0–25°C during coupling to minimize racemization.
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Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility and reaction homogeneity.
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Catalyst Use: Palladium-on-carbon (Pd/C) facilitates Cbz deprotection under hydrogen gas without degrading sensitive functional groups .
Reactivity and Functionalization
Esterification and Hydrolysis
The carboxylic acid group undergoes esterification with alcohols (e.g., methanol) in the presence of concentrated sulfuric acid, producing methyl esters for improved volatility in GC-MS analysis . Conversely, alkaline hydrolysis regenerates the acid form, essential for salt formation in pharmaceutical formulations.
Nucleophilic Substitution
The Cbz-protected amine participates in nucleophilic acyl substitution, enabling conjugation with fluorophores or biotin tags for biochemical assays. For example, reaction with NHS-esters (N-hydroxysuccinimide esters) forms stable amide bonds under mild conditions.
Oxidation and Reduction
The hydroxyl group at C3 can be oxidized to a ketone using Jones reagent () or selectively reduced to a methylene group via catalytic hydrogenation, offering pathways to derivatives with altered bioactivity .
Applications in Pharmaceutical Research
Peptide Mimetics and Drug Design
The compound’s structural similarity to endogenous amino acids makes it a valuable scaffold for designing peptide mimetics. For instance, incorporation into pseudopeptide chains enhances metabolic stability against protease degradation, a common issue in oral drug delivery. Recent studies highlight its role in synthesizing thrombin inhibitors and angiotensin-converting enzyme (ACE) analogs .
Prodrug Development
Ester derivatives of 3-hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid serve as prodrugs, improving membrane permeability. Upon enzymatic cleavage in vivo, the active carboxylic acid is released, as demonstrated in preclinical models of hypertension.
Biochemical Probes
Fluorescently tagged analogs facilitate real-time tracking of cellular uptake and intracellular trafficking mechanisms. For example, conjugation with dansyl chloride produces a probe for studying peptide transport across the blood-brain barrier .
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